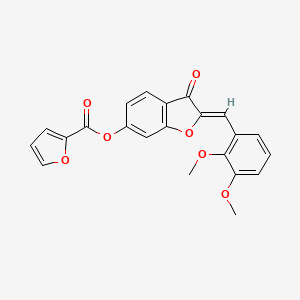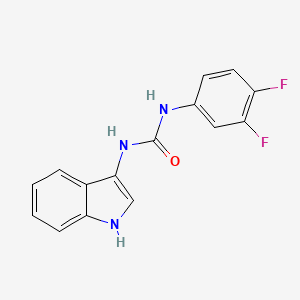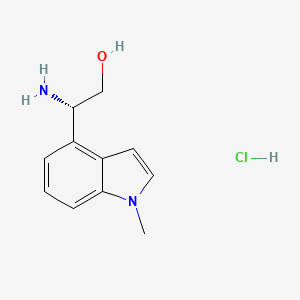
(2S)-2-Amino-2-(1-methylindol-4-yl)ethanol;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-Amino-2-(1-methylindol-4-yl)ethanol;hydrochloride, also known as AMIE, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. It is a chiral molecule with a molecular formula of C12H16N2O.ClH and a molecular weight of 248.7 g/mol. AMIE is a white crystalline powder that is soluble in water and ethanol.
Applications De Recherche Scientifique
Facile Synthesis and Chemical Interactions
A foundational aspect of research on this compound involves its synthesis and the chemical behaviors it exhibits under certain conditions. For example, Tanaka et al. (1989) demonstrated a method for synthesizing 4-hydroxy- and 4-aminoindoles, compounds related to the target molecule, showcasing the versatility of indole derivatives in chemical synthesis (Hideo Tanaka et al., 1989). This work emphasizes the chemical transformations possible with indole derivatives, which are crucial for creating various biologically active molecules.
Polymer Synthesis and Modification
In polymer science, the compound's derivatives have been explored for initiating polymerization processes. Bakkali-Hassani et al. (2018) investigated commercial aminoalcohols as initiators for ring-opening polymerization, highlighting the potential of such compounds in creating polymers with specific end-group functionalities (Camille Bakkali-Hassani et al., 2018). This research points to the broader applicability of aminoalcohol derivatives in materials science, particularly in synthesizing telechelic and block copolymers with tailored properties.
Protecting Group in Synthesis
Elladiou and Patrickios (2012) demonstrated the use of a related compound, 2-(pyridin-2-yl)ethanol, as a protecting group for carboxylic acids, showcasing the compound's utility in polymer chemistry (Marios Elladiou & C. S. Patrickios, 2012). This work underlines the strategic use of indole and pyridine derivatives in facilitating complex synthetic pathways, particularly in the development of new polymeric materials.
Receptor Differentiation and Biological Studies
Lands et al. (1967) investigated the structural modification of sympathomimetic activities by altering the molecular structure of related aminoethanols, providing insight into the differentiation of receptor types and the biological impact of such modifications (A. M. Lands et al., 1967). Although not directly about the specific compound , this research highlights the broader implications of modifying indole and ethanolamine structures for biological activity and receptor targeting.
Propriétés
IUPAC Name |
(2S)-2-amino-2-(1-methylindol-4-yl)ethanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O.ClH/c1-13-6-5-9-8(10(12)7-14)3-2-4-11(9)13;/h2-6,10,14H,7,12H2,1H3;1H/t10-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEQZXBHKDZIRRN-HNCPQSOCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C(C=CC=C21)C(CO)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=CC2=C(C=CC=C21)[C@@H](CO)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-Amino-2-(1-methylindol-4-yl)ethanol;hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


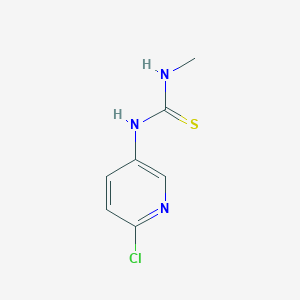
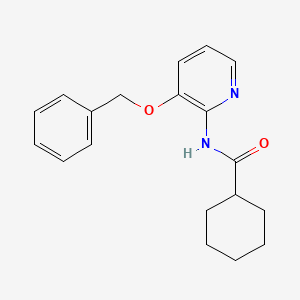
![N-[2-Methoxy-1-(4-methylcyclohexyl)ethyl]prop-2-enamide](/img/structure/B2650581.png)

![[5-Methyl-4-(4-nitrophenyl)sulfonyl-2-phenylpyrazol-3-yl] 4-nitrobenzoate](/img/structure/B2650583.png)
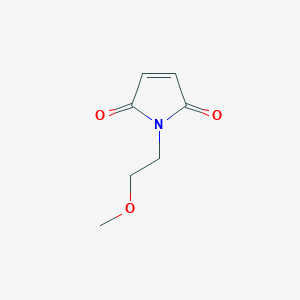
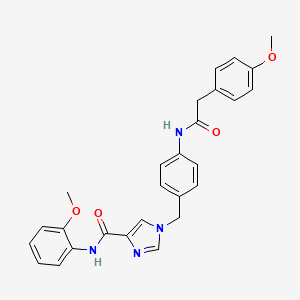
![1-[5-(pyrrolidin-1-ylsulfonyl)pyridin-2-yl]-1H-imidazole-4-carbohydrazide](/img/structure/B2650587.png)
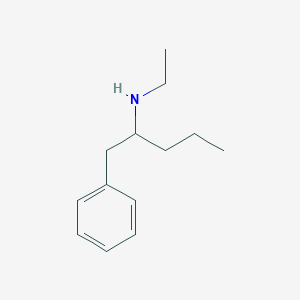
![N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2650593.png)
![8-(4-fluorophenyl)-2-(2-methylbenzyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2650594.png)
